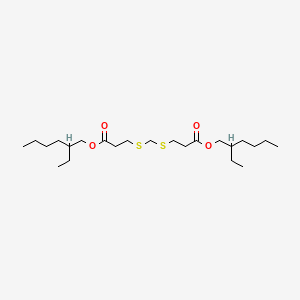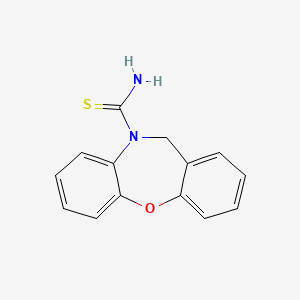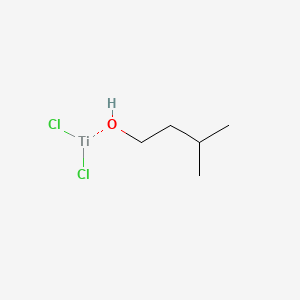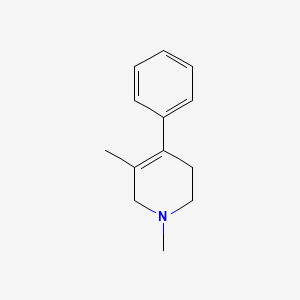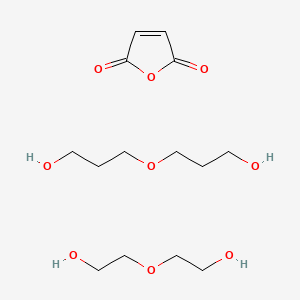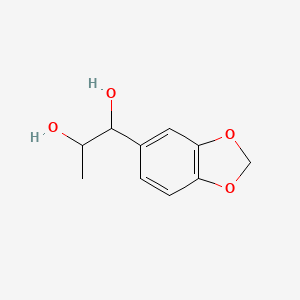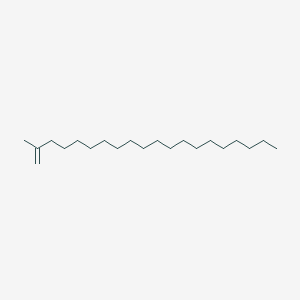
2-Methyl-1-eicosene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-eicosene is an organic compound with the molecular formula C21H42. It is a branched alkene, characterized by the presence of a methyl group attached to the first carbon of the eicosene chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-eicosene typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-eicosene with a methylating agent under controlled conditions. This process can be catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 2-Methyl-1-eicosene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, for example, can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
科学的研究の応用
2-Methyl-1-eicosene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and catalysis.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of alkenes in biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
作用機序
The mechanism of action of 2-Methyl-1-eicosene involves its interaction with specific molecular targets and pathways. As an alkene, it can participate in various chemical reactions that modify its structure and function. The presence of the double bond allows it to act as a reactive intermediate in many organic synthesis processes.
類似化合物との比較
1-Eicosene: A straight-chain alkene with similar reactivity but lacking the methyl group.
2-Methyleicosane: A saturated hydrocarbon with a similar structure but without the double bond.
Uniqueness: 2-Methyl-1-eicosene is unique due to the presence of both a methyl group and a double bond, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
883215-62-1 |
|---|---|
分子式 |
C21H42 |
分子量 |
294.6 g/mol |
IUPAC名 |
2-methylicos-1-ene |
InChI |
InChI=1S/C21H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h2,4-20H2,1,3H3 |
InChIキー |
MNNWRIQCBSTKNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




